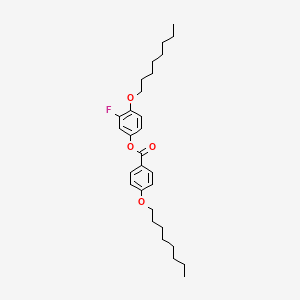
3-Fluoro-4-(octyloxy)phenyl 4-(octyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-(octyloxy)phenyl 4-(octyloxy)benzoate is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of a fluorine atom and two octyloxy groups attached to a phenyl and benzoate moiety, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(octyloxy)phenyl 4-(octyloxy)benzoate typically involves the esterification of 3-Fluoro-4-(octyloxy)phenol with 4-(octyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance the efficiency and yield of the reaction. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(octyloxy)phenyl 4-(octyloxy)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom on the phenyl ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiourea can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be performed using sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl derivatives depending on the nucleophile used.
Hydrolysis: 3-Fluoro-4-(octyloxy)phenol and 4-(octyloxy)benzoic acid.
Oxidation: Quinones or other oxidized aromatic compounds.
Scientific Research Applications
3-Fluoro-4-(octyloxy)phenyl 4-(octyloxy)benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials such as liquid crystals and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(octyloxy)phenyl 4-(octyloxy)benzoate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and octyloxy groups can influence the compound’s lipophilicity and ability to penetrate biological membranes. It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-(octyloxy)phenylboronic acid
- 4-(Octyloxy)benzoic acid
- 3-Fluoro-4-(octyloxy)phenol
Uniqueness
3-Fluoro-4-(octyloxy)phenyl 4-(octyloxy)benzoate is unique due to the combination of its fluorine atom and two octyloxy groups, which confer distinct chemical and physical properties
Properties
CAS No. |
123648-75-9 |
|---|---|
Molecular Formula |
C29H41FO4 |
Molecular Weight |
472.6 g/mol |
IUPAC Name |
(3-fluoro-4-octoxyphenyl) 4-octoxybenzoate |
InChI |
InChI=1S/C29H41FO4/c1-3-5-7-9-11-13-21-32-25-17-15-24(16-18-25)29(31)34-26-19-20-28(27(30)23-26)33-22-14-12-10-8-6-4-2/h15-20,23H,3-14,21-22H2,1-2H3 |
InChI Key |
JGSCCJJWIZEFJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)OCCCCCCCC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















